molecular formula C13H27N B13254899 4,4-dimethyl-N-pentylcyclohexan-1-amine

4,4-dimethyl-N-pentylcyclohexan-1-amine

Cat. No.: B13254899
M. Wt: 197.36 g/mol
InChI Key: HWPODJAQHNDZDP-UHFFFAOYSA-N
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Description

4,4-Dimethyl-N-pentylcyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with a dimethyl group at the 4th position and a pentylamine group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-N-pentylcyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with a suitable alkyl halide, followed by reductive amination to introduce the amine group. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide, and a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or Raney nickel may be employed to facilitate hydrogenation reactions. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-N-pentylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield saturated amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or Raney nickel

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated amines

    Substitution: Various substituted amines

Scientific Research Applications

4,4-Dimethyl-N-pentylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-N-pentylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. It can also participate in enzyme-catalyzed reactions, influencing metabolic pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethylcyclohexan-1-amine: Lacks the pentyl group, leading to different chemical properties and reactivity.

    N-Pentylcyclohexan-1-amine: Lacks the dimethyl substitution, affecting its steric and electronic characteristics.

    4,4-Dimethyl-N-ethylcyclohexan-1-amine: Similar structure but with a shorter alkyl chain, influencing its solubility and interaction with other molecules.

Uniqueness

4,4-Dimethyl-N-pentylcyclohexan-1-amine is unique due to the combination of its dimethyl and pentyl substitutions on the cyclohexane ring. This structural arrangement imparts specific steric and electronic properties, making it distinct from other related compounds and potentially offering unique reactivity and applications.

Properties

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

4,4-dimethyl-N-pentylcyclohexan-1-amine

InChI

InChI=1S/C13H27N/c1-4-5-6-11-14-12-7-9-13(2,3)10-8-12/h12,14H,4-11H2,1-3H3

InChI Key

HWPODJAQHNDZDP-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1CCC(CC1)(C)C

Origin of Product

United States

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